

Application Notes and Protocols for In Vitro Assay of MtTMPK-IN-7

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **MtTMPK-IN-7**, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The following sections include quantitative data for the inhibitor and the enzyme, a detailed protocol for the expression and purification of recombinant MtTMPK, and a robust enzymatic assay protocol for determining the inhibitory activity of **MtTMPK-IN-7**.

Quantitative Data Summary

This table summarizes the key quantitative parameters for **MtTMPK-IN-7** and its target enzyme, MtTMPK.



Parameter	Value	Species/Conditions	Reference
Inhibitor: MtTMPK-IN-			
IC50	- 47 μM	Mycobacterium tuberculosis TMPK	[1]
Enzyme: MtTMPK			
Km (ATP)	0.15 mM	Recombinant MtTMPK	[2]
Km (dTMP)	30 μΜ	Recombinant MtTMPK	[2]
Vmax	Not explicitly stated	Recombinant MtTMPK	[2]

Experimental Protocols Expression and Purification of Recombinant MtTMPK

This protocol describes the expression of MtTMPK in E. coli and its subsequent purification to obtain a homogenous and active enzyme for in vitro assays.[2]

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the M. tuberculosis tmk gene (Rv3247c)
- Luria-Bertani (LB) broth and agar plates
- Appropriate antibiotic for plasmid selection (e.g., ampicillin or kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)



- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole)
- Ni-NTA affinity chromatography column
- Gel filtration chromatography column (e.g., Superdex 75)
- SDS-PAGE analysis reagents

Protocol:

- Transformation: Transform the MtTMPK expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
 Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged MtTMPK.
- Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the bound MtTMPK with Elution Buffer.



- Gel Filtration Chromatography: Further purify the eluted protein by gel filtration chromatography to remove aggregates and other impurities.
- Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE.
 Determine the protein concentration using a standard method (e.g., Bradford assay). Store the purified protein in a suitable buffer containing glycerol at -80°C.

In Vitro MtTMPK Inhibition Assay using a Coupled Spectrophotometric Method

This protocol details a continuous enzyme-coupled spectrophotometric assay to determine the inhibitory activity of **MtTMPK-IN-7** on MtTMPK. The assay measures the rate of ADP production by MtTMPK, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over time.[2]

Materials:

- Purified recombinant MtTMPK
- MtTMPK-IN-7 (dissolved in a suitable solvent, e.g., DMSO)
- Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)
- ATP (disodium salt)
- dTMP (disodium salt)
- Phosphoenolpyruvate (PEP)
- NADH (disodium salt)
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)
- 96-well UV-transparent microplates



Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

- Reagent Preparation:
 - Prepare stock solutions of ATP, dTMP, PEP, and NADH in Assay Buffer.
 - Prepare a stock solution of MtTMPK-IN-7 in DMSO.
 - Prepare a fresh coupling enzyme mix containing PK and LDH in Assay Buffer.
- Assay Setup:
 - The final assay volume is typically 100-200 μL.
 - Add the following components to each well of the microplate:
 - Assay Buffer
 - PEP (final concentration ~1 mM)
 - NADH (final concentration ~0.2 mM)
 - ATP (at a concentration close to its Km, e.g., 0.15 mM)
 - Coupling enzyme mix (e.g., 10 U/mL PK and 15 U/mL LDH)
 - Varying concentrations of MtTMPK-IN-7 (e.g., from 0.1 μM to 200 μM). Include a DMSO control (no inhibitor).
- Enzyme Addition and Reaction Initiation:
 - Add purified MtTMPK to the wells to a final concentration that gives a linear reaction rate for at least 10-15 minutes.
 - \circ Initiate the reaction by adding the substrate dTMP (at a concentration close to its Km, e.g., 30 μ M).



· Data Acquisition:

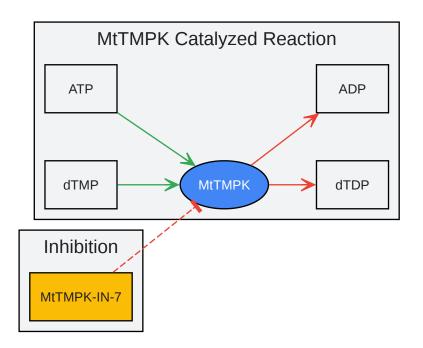
 Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 10-20 minutes, taking readings every 30-60 seconds.

Data Analysis:

- Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations Signaling Pathway and Experimental Workflow

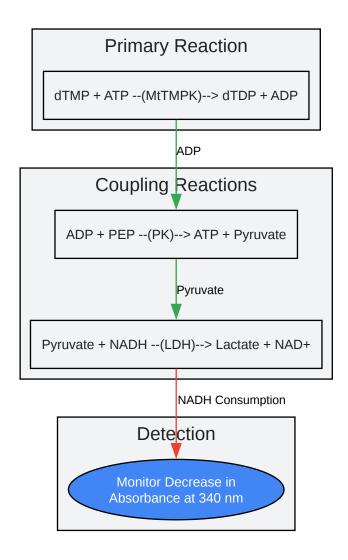
The following diagrams illustrate the enzymatic reaction catalyzed by MtTMPK and the workflow of the coupled spectrophotometric assay used to measure its inhibition.



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Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP using ATP, producing ADP. **MtTMPK-IN-7** inhibits this reaction.



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Caption: Workflow of the coupled assay to measure MtTMPK activity and its inhibition by MtTMPK-IN-7.

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